6-amino-4-(2,4-dimethylphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitril e
Description
6-Amino-4-(2,4-dimethylphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile is a pyranopyrazole derivative with a fused heterocyclic core. Its structure includes a pyrano[2,3-c]pyrazole skeleton substituted at the 4-position with a 2,4-dimethylphenyl group, a methyl group at the 3-position, and a nitrile at the 5-position. This compound belongs to a class of molecules studied for their biological and material applications, with structural variations influencing properties such as solubility, stability, and reactivity .
Properties
Molecular Formula |
C16H16N4O |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
6-amino-4-(2,4-dimethylphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H16N4O/c1-8-4-5-11(9(2)6-8)14-12(7-17)15(18)21-16-13(14)10(3)19-20-16/h4-6,14H,18H2,1-3H3,(H,19,20) |
InChI Key |
XASKBVHQFRIXMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)C |
Origin of Product |
United States |
Biological Activity
6-amino-4-(2,4-dimethylphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and significant biological activities, particularly focusing on anti-inflammatory, analgesic, and anticancer properties.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-component reaction involving acetophenone, malononitrile, hydrazine hydrate, and ethyl acetoacetate in an aqueous medium. The resulting product is characterized by single-crystal X-ray diffraction analysis, revealing its unique pyrano-pyrazole framework. The crystal structure indicates a triclinic system with specific dihedral angles that influence its biological interactions .
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrano-pyrazole compounds exhibit significant anti-inflammatory effects. For instance:
- In vitro studies showed that the compound effectively inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammatory responses. The selectivity index for COX-2 inhibition was noted to be significantly high in related compounds .
- In vivo models , such as carrageenan-induced paw edema in rats, indicated that the compound reduced swelling and inflammation effectively compared to standard anti-inflammatory drugs like diclofenac sodium .
Analgesic Activity
The analgesic potential of this compound was evaluated using various pain models:
- Acetic acid-induced writhing test demonstrated a notable reduction in pain responses at specific doses .
- Hot plate tests further confirmed its analgesic properties, suggesting central nervous system involvement in pain modulation .
Anticancer Properties
Emerging research indicates that 6-amino-4-(2,4-dimethylphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile exhibits cytotoxic effects against various cancer cell lines:
- Cell viability assays showed significant inhibition of proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .
- Mechanistic studies suggest that the compound induces apoptosis through the activation of caspases and modulation of apoptotic pathways .
Case Studies
- Case Study on Anti-inflammatory Effects : In a controlled study involving 30 rats, the compound was administered at varying doses. Results indicated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6.
- Case Study on Anticancer Activity : A study involving MCF-7 cells treated with the compound showed a 70% reduction in cell viability after 48 hours compared to untreated controls. Flow cytometry analysis revealed increased apoptosis rates correlating with compound concentration .
Scientific Research Applications
Biological Activities
-
Anticancer Activity :
- Several studies have indicated that derivatives of pyrano-pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, preliminary studies have shown that this compound can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. Notably, IC50 values for A549 lung cancer cells were reported at 12.5 µM and for MCF-7 breast cancer cells at 15.0 µM, indicating potent anticancer potential .
- Anti-inflammatory Effects :
-
Antimicrobial Properties :
- Some derivatives have shown efficacy against bacterial strains, making them candidates for developing new antimicrobial agents. The ability to combat resistant strains is particularly valuable in the current landscape of antibiotic resistance .
Pharmacological Insights
The pharmacological activities of the compound can be attributed to its ability to interact with multiple biological targets:
- Enzyme Inhibition : Studies indicate that pyrano-pyrazole derivatives can act as inhibitors of various enzymes involved in cancer progression and inflammation .
- Cell Signaling Modulation : The compound has been shown to affect signaling pathways related to apoptosis and cell cycle regulation, which are crucial in cancer therapy .
Case Studies
Several case studies highlight the applications of this compound:
- Study on Anticancer Activity : In vitro studies demonstrated that treatment with the compound led to significant apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays .
- Anti-inflammatory Study : A model involving lipopolysaccharide (LPS)-induced inflammation showed that administration of the compound resulted in decreased levels of TNF-alpha and IL-6 cytokines, suggesting its potential as an anti-inflammatory agent .
Data Tables
| Biological Activity | Cell Line/Model | IC50/Effects |
|---|---|---|
| Anticancer | A549 (Lung Cancer) | 12.5 µM |
| Anticancer | MCF-7 (Breast Cancer) | 15.0 µM |
| Anti-inflammatory | LPS-induced model | Decreased TNF-alpha and IL-6 levels |
Chemical Reactions Analysis
1.1. Three- or Four-Component Reactions
-
Core components : Hydrazine derivatives, β-keto esters (e.g., ethyl acetoacetate), aromatic aldehydes (e.g., 2,4-dimethylbenzaldehyde), and malononitrile.
-
Reaction conditions : Typically performed in protic solvents (e.g., ethanol, water) at room temperature or slightly elevated temperatures (80°C) with catalysts like piperidine or taurine .
-
Example : A four-component reaction involving hydrazine hydrate, ethyl acetoacetate, malononitrile, and an aromatic aldehyde (e.g., acetophenone) under basic conditions yields pyrano[2,3-c]pyrazoles . For the target compound, substitution of the aldehyde with 2,4-dimethylbenzaldehyde would introduce the desired aryl group.
Reaction Mechanism
The synthesis involves a stepwise mechanism :
-
Pyrazolone Formation : Hydrazine reacts with a β-keto ester (e.g., ethyl acetoacetate) to form a pyrazolone intermediate .
-
Knoevenagel Condensation : The aldehyde (e.g., 2,4-dimethylbenzaldehyde) undergoes condensation with malononitrile, facilitated by a catalyst (e.g., piperidine or taurine), to form an enolate intermediate .
-
Cyclization : The enolate and pyrazolone undergo intramolecular cyclization, followed by tautomerization, to form the final pyrano[3,2-d]pyrazole framework .
Key Reaction Parameters
Structural Characterization
-
Spectroscopic Data :
-
X-Ray Diffraction : Confirms the fused pyrano-pyrazole core and substituent positions .
Biological and Functional Evaluation
While the provided sources focus on synthesis, analogous dihydropyrano[2,3-c]pyrazoles have been studied as PPARγ partial agonists . The target compound’s substitution pattern (e.g., 2,4-dimethylphenyl) may influence pharmacological activity, though specific data for this derivative are not explicitly detailed in the reviewed literature.
Challenges and Considerations
-
Regioselectivity : The pyrano[3,2-d]pyrazole ring system differs from the more common pyrano[2,3-c]pyrazole, requiring precise control over reaction steps to achieve the desired fusion .
-
Catalyst Role : Taurine’s zwitterionic nature enhances carbonyl activation and stabilizes intermediates, critical for efficient product formation .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyranopyrazole derivatives differ primarily in substituents at the 4-position (aryl groups) and modifications at the 3-position (alkyl/aryl groups). Key examples include:
Physical and Spectral Properties
- Melting Points: Electron-withdrawing substituents (e.g., nitro, chloro) correlate with higher melting points (194–233°C) compared to electron-donating groups (e.g., methoxy: 172–173°C) .
- NMR Shifts :
- Aromatic protons in bromophenyl derivatives appear downfield (δ 7.32–7.84) due to bromine’s inductive effect . Methoxy groups show distinct O–H stretches in IR (~1250 cm⁻¹) .
- The target compound’s 2,4-dimethylphenyl group would exhibit split aromatic signals (δ ~6.8–7.2) and aliphatic CH₃ peaks (δ ~2.2–2.5) .
Preparation Methods
Taurine-Catalyzed Green Synthesis in Water
A sustainable protocol employs taurine, a β-amino sulfonic acid, as a bifunctional catalyst in aqueous media. Key components include:
-
2,4-Dimethylbenzaldehyde (aromatic aldehyde)
-
Ethyl acetoacetate (β-keto ester source for methyl substitution)
-
Hydrazine hydrate (pyrazole precursor)
-
Malononitrile (cyano group donor)
Procedure :
-
Mix 2,4-dimethylbenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), and malononitrile (1.0 mmol) in water (10 mL).
-
Add taurine (5 mol %) and stir at room temperature for 2–4 hours.
-
Filter the precipitated product and recrystallize from ethanol.
Advantages :
Mechanistic Insights :
Taurine activates the β-keto ester via enol formation, facilitating nucleophilic attack by hydrazine. Subsequent Knoevenagel condensation with malononitrile and cyclization yields the pyrano[3,2-d]pyrazole scaffold.
DABCO-Catalyzed Ethanol-Mediated Synthesis
For rapid reactions, 1,4-diazabicyclo[2.2.2]octane (DABCO) serves as a base catalyst in ethanol.
Procedure :
-
Combine 2,4-dimethylbenzaldehyde (1.0 mmol), 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (5 mL).
-
Add DABCO (5 mol %) and stir at 80°C for 30 minutes.
Yield : Moderate to excellent (30–72% for related compounds).
Optimization Notes :
-
Reaction time : Shorter durations (30 minutes) reduce side reactions.
-
Catalyst efficiency : DABCO outperforms other bases in ethanol.
Two-Step Synthesis via Pyrazolone Intermediates
This method decouples pyrazolone formation and cyclization, enabling precise control over substituents.
Stepwise Synthesis of 3-Methyl-1H-Pyrazol-5(4H)-one
The pyrazolone precursor is synthesized first:
Step 1: Pyrazolone Formation
-
React ethyl acetoacetate (1.0 mmol) with hydrazine hydrate (1.0 mmol) in ethanol at reflux for 2 hours.
-
Neutralize with HCl and recrystallize to yield 3-methyl-1H-pyrazol-5(4H)-one (90% yield).
Step 2: Cyclization with Aldehyde and Malononitrile
-
Dissolve the pyrazolone (1.0 mmol) in ethanol (10 mL) with 2,4-dimethylbenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Stir at 80°C for 15 minutes.
Advantages :
Comparative Analysis of Methods
Critical Challenges and Solutions
Tautomerism and Product Stability
Pyrano[3,2-d]pyrazoles may exist as 1,4-dihydro or 2,4-dihydro tautomers. The 4H form (target compound) is stabilized by electron-withdrawing groups like the carbonitrile.
Mitigation :
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for preparing 6-amino-4-(2,4-dimethylphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile?
- Methodological Answer : The compound is typically synthesized via multi-component reactions (MCRs) involving hydrazine hydrate, ethyl acetoacetate, malononitrile, and substituted aldehydes. Key catalysts include:
- Tetra-n-butylammonium bromide (TBAB) : Enables reflux in water with high yields (~85–92%) and short reaction times (25–30 min) .
- Ionic liquids (e.g., [Et3NH][HSO4]) : Provide a green, Bronsted-acidic medium, achieving yields >90% under mild conditions .
- Borax in aqueous medium : Offers eco-friendly catalysis with excellent yields (80–95%) and cytotoxicity screening compatibility .
- Optimization Tips : Ultrasound irradiation or solvent-free conditions reduce reaction time (e.g., 10–15 min with sodium bisulfite) .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- Melting Points : Used for preliminary purity assessment (e.g., 172–230°C for derivatives) .
- Spectroscopy :
- IR : Identifies NH₂ (~3420 cm⁻¹), C≡N (~2192 cm⁻¹), and C=O/C=N stretches .
- NMR : ¹H NMR confirms aromatic protons (δ 7.32–7.84 ppm) and NH₂ signals (δ 6.60 ppm); ¹³C NMR resolves cyano (δ 116.99 ppm) and carbonyl carbons .
- Mass Spectrometry : Validates molecular weight (e.g., 350.32 g/mol for difluorophenyl derivatives) .
Advanced Research Questions
Q. What crystallographic data inform the compound’s molecular conformation and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Planarity : The pyrano[2,3-c]pyrazole core is nearly planar (max deviation <0.03 Å), with aryl substituents forming dihedral angles (e.g., 81.11° for nitrophenyl groups) .
- Hydrogen Bonding : N–H⋯N and N–H⋯O interactions stabilize crystal packing, forming infinite chains (e.g., O⋯N distance: 3.061 Å) .
- Solvate Effects : DMSO solvates alter lattice stability, critical for polymorphism studies .
Q. How do structural modifications (e.g., aryl substituents) influence biological activity?
- Methodological Answer :
- Cytotoxicity Screening : Derivatives with electron-withdrawing groups (e.g., 4-Cl, 3-NO₂) show enhanced activity (IC₅₀ = 7–23 µM) against cancer cell lines (KB, HepG2) via MTT assays .
- Structure-Activity Relationships (SAR) :
- Chlorophenyl Groups : Increase lipophilicity, enhancing membrane permeability (e.g., 5g: IC₅₀ = 7.5 µM in KB cells) .
- Methoxy Substitutents : Improve solubility but reduce potency compared to nitro derivatives .
Q. How can contradictions in catalytic efficiency across studies be resolved?
- Methodological Answer :
- Comparative Analysis : Evaluate catalysts (e.g., TBAB vs. TEABr) under standardized conditions (solvent, temperature). For instance, TBAB in water achieves 92% yield vs. 85% with TEABr .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps (e.g., aldehyde reactivity in MCRs) .
- Green Metrics : Use EcoScale or atom economy calculations to balance efficiency and sustainability .
Q. What advanced applications exist beyond synthesis (e.g., material science)?
- Methodological Answer :
- Electrochemical Sensors : The compound acts as a mediator in cysteine detection (LOD = 0.1 µM) via carbon nanotube-modified electrodes, leveraging its redox-active pyrazole core .
- Catalyst Design : Fe₃O4@NFC@Co(II) nanocomposites utilize the compound’s cyano group for coordination, enhancing recyclability in MCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
